1-Silaindan, 1,1-dimethyl-
Description
Contextualization within Cyclic Organosilicon Compounds
Cyclic organosilicon compounds are molecules in which one or more silicon atoms are part of a ring structure. These compounds can be broadly categorized based on the size of the ring and the other atoms present. The inclusion of a silicon atom in a cyclic framework can significantly influence the ring's strain, conformation, and electronic properties compared to its all-carbon analogues. The synthesis of these cyclic systems has been an active area of research, with methods such as palladium-catalyzed reactions of 2-silylaryl triflates being developed to create silicon-containing rings. researcher.life
Significance of Silicon-Containing Heterocycles in Synthetic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and synthetic chemistry. When silicon is the heteroatom, the resulting sila-heterocycles exhibit unique chemical and physical properties. These properties make them valuable building blocks in organic synthesis and materials science. acs.org The development of general synthetic methods for creating diverse sila-heterocycles is crucial for exploring their full potential. acs.org
Overview of Indane Scaffolds in Organic and Organometallic Synthesis
The indane scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a common motif in natural products and pharmacologically active molecules. mdpi.com The rigid framework of the indane system makes it a valuable building block in the design of complex molecular architectures. Synthetic strategies toward functionalized indanes are numerous and continue to be an area of active investigation. mdpi.com The incorporation of a silicon atom into the five-membered ring of the indane structure, as in 1-silaindan, merges the structural features of the indane scaffold with the unique properties of organosilicon compounds.
Detailed Research Findings
The study of 1-Silaindan, 1,1-dimethyl- and its derivatives has provided valuable insights into the reactivity and properties of cyclic organosilicon compounds.
Synthesis of 1-Silaindan, 1,1-dimethyl-
Table 1: Synthesis of a 1-Methyl-1-silaindane
| Reactants | Reagents | Product | Yield | Reference |
|---|
Physical and Spectroscopic Properties
The detailed physical and spectroscopic properties of 1-Silaindan, 1,1-dimethyl- are crucial for its characterization. While a complete dataset for this specific compound is not compiled in a single source, data for analogous and related compounds provide valuable reference points. For instance, the boiling point and refractive index of similar small organosilicon molecules have been extensively studied. nist.govchemicalbook.comchemicalbook.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for structure elucidation. ruc.dkorganicchemistrydata.orgyoutube.comarxiv.org The 1H and 13C NMR spectra would show characteristic shifts for the methyl groups on the silicon atom and the protons of the indane framework. The IR spectrum would display peaks corresponding to the Si-C and aromatic C-H vibrations.
Table 2: Representative Spectroscopic Data for a 1-Methyl-1-silaindane
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | Signals for methyl, methylene, and aromatic protons. | researchgate.netresearchgate.net |
| 13C NMR | Resonances for methyl, methylene, and aromatic carbons. | researchgate.netresearchgate.net |
| IR Spectroscopy | Vibrational bands for Si-H, C-H (aliphatic and aromatic), and Si-C bonds. | researchgate.netresearchgate.net |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | researchgate.netresearchgate.net |
Reactivity of 1-Silaindan, 1,1-dimethyl-
The reactivity of 1-Silaindan, 1,1-dimethyl- is influenced by the presence of the silicon atom and the strained five-membered ring.
The thermal decomposition of cyclic organosilicon compounds often proceeds through the formation of reactive intermediates. scispace.comrsc.org For example, the thermolysis of 1,1-dimethyl-1-silacyclobutane, a related four-membered ring system, has been shown to generate a silicon-carbon double bond intermediate. scispace.com The photolysis of cyclic silanes can also lead to the extrusion of silylenes, which are highly reactive species. researcher.life The specific products and mechanisms of the thermal and photochemical decomposition of 1-Silaindan, 1,1-dimethyl- would depend on the reaction conditions.
The silicon center in 1-Silaindan, 1,1-dimethyl- can be susceptible to attack by both electrophiles and nucleophiles. Nucleophilic substitution at silicon is a fundamental reaction in organosilicon chemistry. wikipedia.org The presence of the aromatic ring can also influence the reactivity of the benzylic positions through electronic effects. Reactions involving nucleophiles are central to the functionalization of organosilicon compounds. beilstein-journals.org
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. cem.comacademie-sciences.frkharagpurcollege.ac.in The double bond within the benzene ring of the silaindane scaffold could potentially participate in certain types of cycloaddition reactions, although this is generally less common for aromatic systems unless under specific conditions or with highly reactive dienophiles.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17158-48-4 |
|---|---|
Molecular Formula |
C10H14Si |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
InChI Key |
MNIXUONHKSJMFL-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
Canonical SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
Other CAS No. |
17158-48-4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Silaindan, 1,1 Dimethyl and Analogues
Direct Synthesis Routes to 1-Silaindanes
Direct synthetic strategies for the construction of the 1-silaindan framework are of great interest due to their potential for efficiency and atom economy. These methods typically involve the formation of the five-membered silacycle in a key step.
Flash Vacuum Pyrolysis (FVP) Approaches
Flash vacuum pyrolysis (FVP) is a powerful technique in organic synthesis that involves heating a precursor molecule to high temperatures under high vacuum for a very short duration. wikipedia.org This method is particularly suited for unimolecular reactions, such as intramolecular cyclizations, by minimizing intermolecular side reactions. The precursor is volatilized, passed through a hot zone, and the products are then rapidly condensed on a cold surface. wikipedia.org
While specific examples of the synthesis of 1,1-dimethyl-1-silaindan via FVP are not extensively documented, the technique is well-suited for the intramolecular cyclization of suitable precursors. A plausible precursor for the FVP synthesis of 1,1-dimethyl-1-silaindan is (2-allylphenyl)dimethylsilane. Upon heating to high temperatures (typically 500-900 °C) under FVP conditions, this precursor would be expected to undergo an intramolecular cyclization via a diradical or a concerted mechanism to furnish the desired 1,1-dimethyl-1-silaindan.
Plausible FVP-mediated Cyclization of (2-allylphenyl)dimethylsilane:
| Precursor | FVP Temperature (°C) | Pressure (Torr) | Product | Theoretical Yield (%) |
| (2-allylphenyl)dimethylsilane | 600 - 800 | 10⁻³ - 10⁻⁵ | 1,1-dimethyl-1-silaindan | Not Reported |
Ring-Closure Strategies for Silaindane Formation
Ring-closure strategies provide a versatile approach to the 1-silaindan skeleton, often involving the formation of a silicon-carbon bond in the cyclization step. These methods can be broadly categorized into intramolecular silylation reactions and metal-catalyzed cyclization reactions.
Intramolecular hydrosilylation is a powerful method for the formation of cyclic silicon-containing compounds. This reaction involves the intramolecular addition of a Si-H bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex. For the synthesis of 1,1-dimethyl-1-silaindan, the precursor of choice is (2-allylphenyl)dimethylsilane.
Rhodium and platinum complexes are the most commonly employed catalysts for intramolecular hydrosilylation reactions. These catalysts facilitate the cyclization under relatively mild conditions and often with high regioselectivity.
Catalyst Systems for Intramolecular Hydrosilylation of (2-allylphenyl)dimethylsilane:
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| [Rh(cod)Cl]₂ | PPh₃ | Toluene | 80 | High |
| H₂PtCl₆ (Speier's catalyst) | - | Isopropanol | Reflux | Moderate to High |
| Pt(DVDS) (Karstedt's catalyst) | Divinyltetramethyldisiloxane | Toluene | Room Temperature | High |
Data in this table is representative of typical conditions for intramolecular hydrosilylation of similar substrates and may not reflect optimized conditions for the specific synthesis of 1,1-dimethyl-1-silaindan.
In addition to hydrosilylation, other metal-catalyzed cyclization reactions can be employed to construct the 1-silaindan framework. A notable example is a nickel-catalyzed synthesis of 3,3-disubstituted 1-silaindanes. acs.orgdicp.ac.cn This reaction proceeds through a sequential C–H activating 1,5-nickel migration and a C–Si activating 1,4-nickel migration. While this method has been demonstrated for 3,3-disubstituted silaindanes, its application to the synthesis of 1,1-dimethyl-1-silaindan would require a suitable precursor.
A hypothetical application of this methodology to a precursor leading to a 1,1-dimethyl-1-silaindan derivative is presented below.
Hypothetical Nickel-Catalyzed Cyclization for a 1,1-dimethyl-1-silaindan Analogue:
| Precursor | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |
| Substituted Aryl Silane (B1218182) | Ni(cod)₂ | IPr | Toluene | 100 | 1,1-dimethyl-3,3-disubstituted-1-silaindan | Not Reported |
This table illustrates a potential application of the nickel-catalyzed methodology; specific precursors and yields for 1,1-dimethyl-1-silaindan are not available.
Precursor-Based Synthesis Utilizing Cyclic Silyl (B83357) Ethers
An alternative strategy for the synthesis of 1-silaindan analogues involves the use of cyclic silyl ethers as versatile precursors. These precursors can undergo ring-opening reactions followed by subsequent transformations to yield a variety of functionalized silaindanes.
Ring-Opening Reactions of 1,1-Dimethyl-2-oxa-1-silaindan
1,1-Dimethyl-2-oxa-1-silaindan is a valuable precursor that can be synthesized from the reaction of (2-hydroxymethylphenyl)dimethylsilane with a suitable dehydrating agent. The silicon-oxygen bond in this cyclic silyl ether is susceptible to cleavage by various nucleophiles, including organometallic reagents such as Grignard and organolithium reagents.
The reaction of 1,1-dimethyl-2-oxa-1-silaindan with an organometallic reagent (R-M) would lead to the ring-opened product, a (2-(alkoxymethyl)phenyl)dimethylsilanolate. Subsequent workup would yield the corresponding silanol (B1196071), which can be further functionalized. This approach allows for the introduction of a wide range of substituents at the benzylic position, providing access to a library of 1-silaindan analogues.
Representative Ring-Opening Reactions of 1,1-Dimethyl-2-oxa-1-silaindan:
| Organometallic Reagent (R-M) | Solvent | Reaction Conditions | Product after Workup |
| Methylmagnesium bromide (CH₃MgBr) | THF | 0 °C to rt | (2-(1-hydroxyethyl)phenyl)dimethylsilanol |
| Phenyllithium (C₆H₅Li) | Diethyl ether | -78 °C to rt | (2-(hydroxyphenylmethyl)phenyl)dimethylsilanol |
| n-Butyllithium (n-BuLi) | Hexane/THF | -78 °C to rt | (2-(1-hydroxypentyl)phenyl)dimethylsilanol |
This table illustrates the expected products from the ring-opening of 1,1-dimethyl-2-oxa-1-silaindan with various organometallic reagents based on general reactivity patterns.
Derivatization from Opened Silyl Ether Intermediates
The initial ring-opening of an epoxide with a silyl nucleophile results in the formation of a silyl ether intermediate. This intermediate is then poised for derivatization to yield the final cyclized product. A common strategy involves an intramolecular cyclization. For instance, if the silyl nucleophile also contains a phenyl group, as in phenyldimethylsilyllithium, the resulting alkoxide from the ring-opening can undergo further reactions.
One plausible pathway involves the conversion of the hydroxyl group (after workup) into a suitable leaving group. Subsequent intramolecular nucleophilic attack by the phenyl ring onto the silicon-bearing carbon would, however, be disfavored. A more likely route involves the generation of a reactive species that facilitates intramolecular C-H activation or a related cyclization process. Transition metal catalysis is often employed to facilitate such transformations, leading to the formation of the five-membered silaindane ring. The versatility of silyl ethers allows for a range of transformations, making them valuable intermediates in organic synthesis.
Organometallic Reagent-Mediated Syntheses
Organometallic reagents are pivotal in the synthesis of 1,1-dimethyl-1-silaindan, serving as potent nucleophiles or precursors to the key silicon-containing starting materials.
Reactions Involving Phenyldimethylsilyllithium and Analogues
Phenyldimethylsilyllithium is a powerful silicon-centered nucleophile that can be employed in the synthesis of 1,1-dimethyl-1-silaindan. Its reaction with electrophiles such as epoxides, as discussed in the ring-opening section, is a primary route. The generation of phenyldimethylsilyllithium itself is typically achieved by the reductive cleavage of a Si-Si or Si-Ph bond with lithium metal.
The reaction of (o-silylphenyl)acetylene derivatives with lithium naphthalenide can lead to silaindene derivatives through an intramolecular reductive cyclization, showcasing another route involving organolithium reagents. researchgate.net While not a direct synthesis of 1,1-dimethyl-1-silaindan, this methodology highlights the utility of such reagents in forming the silaindane core.
Grignard Reagent Applications in Silaindane Synthesis
Grignard reagents, with the general formula R-Mg-X, are versatile organometallic compounds widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 1,1-dimethyl-1-silaindan synthesis, Grignard reagents can be utilized in several ways.
One application involves the reaction of a Grignard reagent with a suitable silicon halide precursor. For example, the reaction of a dihalodimethylsilane with a Grignard reagent derived from an ortho-halo-substituted ethylbenzene (B125841) could potentially lead to the desired silaindane through a cyclization reaction.
Another approach involves the ring-opening of epoxides. Grignard reagents are known to react with epoxides, with the nucleophilic alkyl or aryl group attacking one of the carbon atoms of the epoxide ring. youtube.com A strategy for synthesizing 1,1-dimethyl-1-silaindan could involve the reaction of a Grignard reagent with a silicon-containing epoxide, or the reaction of a silyl-containing Grignard reagent with a suitable epoxide.
| Reagent Type | Role in Synthesis | Example Application |
| Phenyldimethylsilyllithium | Silicon-centered nucleophile | Ring-opening of epoxides (e.g., styrene (B11656) oxide) |
| Grignard Reagents | Nucleophile/Precursor | Reaction with silicon halides; Ring-opening of epoxides |
Comparative Analysis of Synthetic Efficiency and Selectivity
The choice of synthetic methodology for 1,1-dimethyl-1-silaindan is dictated by factors such as yield, regioselectivity, stereoselectivity, and the availability of starting materials.
Organometallic Reagents: The use of pre-formed organometallic reagents like phenyldimethylsilyllithium offers a direct route for introducing the dimethylsilylphenyl moiety. However, the preparation and handling of these highly reactive reagents require stringent anhydrous and inert atmosphere conditions. Grignard reagents are generally easier to prepare and handle than their organolithium counterparts, but their reactivity might be lower, potentially requiring harsher reaction conditions or catalysis.
Transition Metal-Catalyzed Methods: While not extensively detailed for this specific compound in the provided context, transition metal-catalyzed reactions, such as intramolecular C-H silylation, offer a powerful and potentially more atom-economical approach. rsc.org These methods can provide high selectivity under mild conditions, but the cost and sensitivity of the catalysts can be a drawback.
A summary of the potential advantages and disadvantages of each approach is presented below:
| Synthetic Approach | Advantages | Disadvantages |
| Ring-Opening (Base-catalyzed) | High regioselectivity | May require multi-step sequence for cyclization |
| Phenyldimethylsilyllithium | Direct introduction of required moiety | Requires stringent reaction conditions |
| Grignard Reagents | Milder conditions than organolithiums | Potentially lower reactivity |
| Transition Metal Catalysis | High selectivity, atom economy | Catalyst cost and sensitivity |
Ultimately, the optimal synthetic route will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.
Reaction Mechanisms and Reactivity Studies of 1 Silaindan, 1,1 Dimethyl
Intramolecular Cyclization and Rearrangement Mechanisms
The structural framework of 1-silaindan, 1,1-dimethyl- makes it susceptible to a range of intramolecular reactions, including sigmatropic shifts and cationic rearrangements, which often dictate the formation and subsequent transformation of the silaindane core.
Investigation of Sigmatropic Shifts and Cationic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orgstereoelectronics.org In the context of silaindane chemistry, these shifts can be thermally or photochemically induced. hcpgcollege.edu.inuh.edu For instance, a organic-chemistry.orgnih.gov-sigmatropic shift, a thermally allowed suprafacial process, is a common rearrangement type. hcpgcollege.edu.inlibretexts.org While specific studies on sigmatropic shifts directly involving 1,1-dimethyl-1-silaindan are not extensively detailed in the provided results, the general principles suggest that substituents on the silicon atom and the aromatic ring would influence the feasibility and outcome of such rearrangements.
Cationic rearrangements, on the other hand, are driven by the formation of a more stable carbocation intermediate. utdallas.edumsu.edu These rearrangements often occur via a 1,2-shift of a hydrogen, alkyl, or aryl group, a process also known as a Wagner-Meerwein shift. uh.eduutdallas.edumsu.edu In reactions involving the formation or derivatization of the 1,1-dimethyl-1-silaindan scaffold, the generation of a cationic center can trigger skeletal reorganization. chemrxiv.orgnih.gov The stability of carbocations follows the order 3° > 2° > 1°, providing the thermodynamic driving force for such rearrangements. utdallas.edu Computational studies have become increasingly valuable in predicting the complex outcomes of cationic rearrangements. nih.gov
Role of Intermediates in Silaindane Formation and Transformation
The synthesis of 1,1-dimethyl-1-silaindene, a precursor to the saturated 1,1-dimethyl-1-silaindan, can proceed through various reactive intermediates. One notable route involves the flash vacuum pyrolysis (FVP) of compounds like (o-dimethylsilylphenyl)acetylene, which can yield 1,1-dimethyl-1-silaindene. doi.org Lithium intermediates also play a crucial role in the synthesis of silaindenes. doi.org For example, the reaction of diphenylacetylene (B1204595) with lithium can form a 1,4-dilithio-tetraphenylbutadiene intermediate, which can then be reacted with a silicon electrophile. doi.org
In the context of transformations, intermediates such as pentacoordinated silicates are significant. For instance, in certain cross-coupling reactions, the intramolecular coordination of a proximal hydroxyl group can lead to the formation of a pentacoordinated silicate (B1173343). tandfonline.com This intermediate facilitates the transfer of an aryl group from silicon to a transition metal catalyst. tandfonline.com
Cross-Coupling Reactions Involving Silicon-Based Reagents
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.orgnih.gov Organosilicon compounds, including derivatives of 1,1-dimethyl-1-silaindan, have emerged as important reagents in this field due to their stability and low toxicity. tandfonline.com
Palladium-Catalyzed Cross-Coupling Methodologies
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.orguwindsor.ca In this cycle, an organic halide first reacts with a Pd(0) complex in an oxidative addition step. nobelprize.org This is followed by transmetalation, where an organic group from the organosilicon reagent is transferred to the palladium center. nobelprize.orguwindsor.ca The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. nobelprize.org
A variety of palladium catalysts and ligands can be employed for these reactions, and the choice is often crucial for the success of the transformation. sigmaaldrich.comacademie-sciences.fr For example, catalysts like Pd(Amphos)2Cl2 have been found to be optimal for certain Negishi-like couplings. sigmaaldrich.com
Silicon-Based Transmetalation Pathways
The transmetalation step is a critical part of the catalytic cycle. For organosilicon reagents, this step often requires an activator, such as a fluoride (B91410) source or a base, to generate a hypervalent silicate species that is more reactive towards transmetalation. nih.govtandfonline.comnih.gov
Mechanistic studies have revealed the potential for a dual pathway in the transmetalation of aryldimethylsilanolates. nih.govnih.gov One pathway involves an anionically activated hypervalent siliconate (a 10-Si-5 intermediate). nih.govnih.gov The other is a thermal process that proceeds through an 8-Si-4 intermediate without the need for anionic activation. nih.govnih.gov The intramolecular coordination of a pendant group, such as a hydroxyl group, can also facilitate transmetalation by forming a pentacoordinated silicate intermediate. tandfonline.com
Influence of Ligands and Bases on Reaction Efficacy
The choice of ligands and bases has a profound impact on the efficacy and selectivity of palladium-catalyzed cross-coupling reactions. ethz.ch Ligands, typically phosphines, stabilize the palladium catalyst and influence its reactivity through both steric and electronic effects. ethz.ch For example, bulky electron-rich phosphine (B1218219) ligands can promote oxidative addition and reductive elimination. The judicious selection of ligands is critical to avoid undesired side reactions, such as the diarylation of primary alkylamines. nih.gov
Bases are often required to facilitate the transmetalation step by activating the organosilicon reagent. uwindsor.ca Common bases include fluorides (e.g., TBAF) and carbonates (e.g., K2CO3). nih.govtandfonline.com The effectiveness of a particular base can depend on the specific substrates and reaction conditions. For instance, cesium carbonate and cesium hydroxide (B78521) monohydrate have been shown to be effective activators for the coupling of electron-rich aryl(dimethyl)silanols. organic-chemistry.org
Rhodium-Catalyzed 1,4-Addition Reactions
Rhodium-catalyzed 1,4-addition, also known as conjugate addition, stands as a powerful and versatile method for forming carbon-carbon bonds in organic synthesis. mdpi.com This reaction typically involves the addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, facilitated by a rhodium catalyst. mdpi.com The general mechanism often involves a catalytic cycle with three key intermediates: an arylrhodium, an oxa-π-allylrhodium, and a hydroxorhodium complex. nih.gov The cycle includes steps of insertion, hydrolysis, and transmetalation. nih.gov
The choice of ligand coordinated to the rhodium center is crucial for achieving high yields and, in asymmetric synthesis, high enantioselectivity. Chiral diene ligands, for instance, have been developed that, when complexed with rhodium, effectively catalyze the asymmetric addition of organoboron reagents to α,β-unsaturated ketones and esters, yielding products with up to 99% enantiomeric excess. organic-chemistry.org Similarly, rhodium complexes with chiral dienes bearing amide moieties have been successful in the asymmetric 1,4-addition of arylboronic acids to nitroalkenes. rsc.org
While this reaction has been extensively studied for a variety of substrates including cyclic enones, enoates, and nitroalkenes using organoboron, organozinc, and organotin reagents, specific studies detailing the 1,4-addition reactions involving 1-Silaindan, 1,1-dimethyl- as a substrate are not prominently featured in the reviewed literature. mdpi.comorganic-chemistry.orgnih.gov However, the principles governing these reactions provide a framework for predicting its potential reactivity.
Table 1: Examples of Rhodium-Catalyzed 1,4-Addition Reactions
| Catalyst System | Nucleophile | Substrate | Product Type | Yield / Enantioselectivity |
|---|---|---|---|---|
| Rhodium-BINAP complex | Phenylboronic acid | α,β-unsaturated ketone | β-Aryl ketone | Not specified nih.gov |
| Rhodium-(R,R)-chiral diene | Organoboron reagents | α,β-unsaturated ketones/esters | Chiral β-substituted carbonyls | High yields, up to 99% ee organic-chemistry.org |
| Rhodium-chiral diene with amide | Arylboronic acids | Nitroalkenes | Chiral nitro compounds | High yields, excellent ee rsc.org |
This table presents a summary of findings from various studies to illustrate the scope of the reaction and does not imply direct reactivity of 1-Silaindan, 1,1-dimethyl- under these specific conditions.
Ring-Opening Polymerization (ROP) of Silaindane Monomers
Ring-opening polymerization (ROP) is a critical technique for synthesizing polymers from cyclic monomers. The primary driving force for the ROP of many cyclic compounds is the relief of ring strain. wiley-vch.de This strain can arise from distorted bond angles, bond stretching, or non-bonding interactions between substituents. wiley-vch.de
Anionic Ring-Opening Polymerization Mechanisms
Anionic ring-opening polymerization (AROP) is a chain-growth polymerization that involves anionic active species. The mechanism typically consists of initiation, propagation, and termination steps. In the context of cyclic monomers, an anionic initiator (like an organolithium compound or a strong base) attacks the monomer, cleaving a bond and opening the ring to form a new, larger anionic species. This new species then acts as the nucleophile, attacking another monomer molecule and propagating the polymer chain. nih.gov
AROP is a widely used method for producing polyamides from lactams and polyethers from cyclic ethers like epoxides. nih.govresearchgate.net While specific studies on the anionic ROP of 1-Silaindan, 1,1-dimethyl- are not detailed in the provided search results, the strained five-membered ring containing a silicon atom suggests it could be a viable candidate for such polymerization, analogous to other strained cyclic monomers. The presence of the silicon heteroatom would influence the polarity of the bonds and the reactivity of the monomer towards anionic attack.
Thermodynamics and Kinetics of Ring Strain Relief in Polymerization
The feasibility of a polymerization reaction is governed by the change in Gibbs free energy (ΔG_p). For polymerization to be thermodynamically favorable, ΔG_p must be negative (ΔG_p = ΔH_p - TΔS_p < 0). wiley-vch.de The polymerization of most monomers is accompanied by a decrease in entropy (ΔS_p < 0) due to the loss of translational freedom. wiley-vch.de Therefore, the reaction must be sufficiently exothermic (negative ΔH_p) to overcome the unfavorable entropy change. wiley-vch.de
The enthalpy of polymerization (ΔH_p) for cyclic monomers is closely related to the amount of ring strain. A higher ring strain results in a more negative ΔH_p, providing a stronger thermodynamic driving force for ROP. wiley-vch.de This relationship also affects the equilibrium monomer concentration ([M]_eq), with higher ring strain leading to a lower concentration of unreacted monomer at equilibrium. wiley-vch.de
Table 2: Standard Thermodynamic Parameters of Polymerization for Selected Cyclic Monomers
| Monomer | Ring Size | ΔH_p (kJ/mol) | ΔS_p (J/mol·K) |
|---|---|---|---|
| Oxirane (Ethylene oxide) | 3 | -94.5 | -68.1 |
| Oxetane | 4 | -80.7 | -81.5 |
| Tetrahydrofuran | 5 | -14.6 | -60.6 |
Data sourced from a general review on the thermodynamics of ROP and serves to illustrate the principles of ring strain relief. wiley-vch.de Specific thermodynamic data for 1-Silaindan, 1,1-dimethyl- is not available in the search results.
Controlled Polymerization Strategies
Controlled polymerization, often termed "living" polymerization, allows for precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. nih.gov Key features of controlled polymerizations include fast initiation relative to propagation and the absence or significant reduction of chain-termination and chain-transfer reactions. nih.gov
Strategies for achieving controlled ROP often involve the careful selection of initiators and reaction conditions. For instance, the gem-dimethyl substitution in certain monomers has been shown to enable better control over ROP by reducing the activity of the propagating chain-end. chemrxiv.org Other advanced methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization represent a class of reversible-deactivation radical polymerizations that provide excellent control over the process. nih.gov The application of such controlled strategies to the ROP of silaindane monomers could potentially lead to the synthesis of well-defined polysilaindanes with tailored properties, although specific literature on this is sparse. rsc.org
Radical Processes and Bond Cleavage Studies
Gas-Phase Reaction Chemistry and Radical Chain Mechanisms
Radical chain reactions are fundamental processes in gas-phase chemistry and are characterized by three distinct phases: initiation, propagation, and termination. lumenlearning.com
Initiation: The process begins with the formation of free radicals, typically through the homolytic cleavage of a covalent bond by heat (thermal activation) or light (photochemical activation). libretexts.orgallrounder.ai
Propagation: In this phase, a radical reacts with a stable molecule to form a product and a new radical. This new radical then continues the chain, leading to the formation of the final products. lumenlearning.comallrounder.ai
Termination: The chain reaction ceases when two radicals combine, destroying their radical character. libretexts.org
The gas-phase reactions of organic compounds, particularly with hydroxyl (OH) radicals, have been extensively studied. nist.gov These reactions are crucial in atmospheric chemistry. The kinetics and mechanisms depend heavily on the structure of the organic molecule. nist.gov While a comprehensive database exists for the reactions of OH radicals with numerous alkanes, alkenes, and other organic classes, specific kinetic data for the gas-phase reactions of 1-Silaindan, 1,1-dimethyl- were not found. nist.gov The study of its bond cleavage under gas-phase conditions would likely involve the formation of silicon-centered or carbon-centered radicals, initiating complex chain reaction pathways. The relative weakness of the Si-C and Si-H bonds compared to C-C and C-H bonds could make it susceptible to radical-induced decomposition. researchgate.net
One-Electron Transfer Oxidation and C-Si Bond Cleavage
The oxidation of 1-Silaindan, 1,1-dimethyl- via a one-electron transfer mechanism has been a subject of detailed investigation to understand the cleavage of the carbon-silicon (C-Si) bond within the resulting radical cation. Research in this area provides insight into the influence of molecular geometry on reaction rates.
A pivotal study on the one-electron transfer oxidation of 2,2-dimethyl-2-silaindane (1) was conducted using potassium 12-tungstocobaltate(III) (K₅CoᴵᴵᴵW₁₂O₄₀) as a bona fide one-electron oxidant. researchgate.net This reaction leads to the formation of a radical cation, which subsequently undergoes a rapid cleavage of the C-Si bond. researchgate.net A key finding from this research is the apparent lack of a significant stereoelectronic effect on the rate of this bond cleavage. researchgate.net
In related compounds like benzyltrimethylsilanes, the rapid cleavage of the C-Si bond in their radical cations is partially attributed to the preferred conformation where the C-Si bond is aligned with the aromatic π system. researchgate.net However, in the rigid framework of 1-Silaindan, 1,1-dimethyl-, the C-Si bond is held in a conformation that is nearly orthogonal to the plane of the aromatic ring, preventing such an alignment. researchgate.net
Despite this conformational constraint, the one-electron oxidation of 1-Silaindan, 1,1-dimethyl- still results in the exclusive and fast cleavage of the C-Si bond. researchgate.net The reaction proceeds through a slow initial electron-transfer step to form the radical cation (1•+), followed by a very fast C-Si bond cleavage step. researchgate.net This suggests that the intrinsic reactivity of the β-C-Si bond in the aromatic radical cation is so high that its cleavage rate remains rapid even without the stereoelectronic assistance from orbital alignment. researchgate.net The high rate is likely driven by the formation of a strong silicon-oxygen bond when a nucleophile, such as water or acetic acid from the solvent, attacks the silicon center in the radical cation intermediate. researchgate.net
| Reactant | Oxidant | Key Observation | Conclusion | Reference |
|---|---|---|---|---|
| 1-Silaindan, 1,1-dimethyl- (2,2-dimethyl-2-silaindane) | K₅CoᴵᴵᴵW₁₂O₄₀ | Slow one-electron transfer followed by fast and exclusive C-Si bond cleavage. | The cleavage rate of the C-Si bond in the radical cation is not significantly affected by the bond's orientation relative to the aromatic ring, indicating a lack of a strong stereoelectronic effect. | researchgate.net |
Reactivity Towards External Reagents and Functionalization
The functionalization of the 1-Silaindan, 1,1-dimethyl- framework can be approached through reactions that modify the aromatic ring or by reactions involving the silicon center.
The modification of the aromatic portion of 1-Silaindan, 1,1-dimethyl- via electrophilic aromatic substitution represents a potential route for functionalization. However, specific literature detailing reactions such as halogenation or nitration directly on the 1-Silaindan, 1,1-dimethyl- scaffold is notably scarce. doi.org One review has pointed out that substitution reactions have not been a major focus in the development of silaindene chemistry. doi.org
Based on general principles of electrophilic aromatic substitution, the silaindan moiety can be viewed as a specialized dialkyl-substituted benzene (B151609). The alkyl group is generally activating and directs incoming electrophiles to the ortho and para positions. In the case of 1-Silaindan, 1,1-dimethyl-, the benzene ring is part of an indan (B1671822) system. The positions available for substitution on the aromatic ring are positions 4, 5, 6, and 7. The directing effects of the fused alkyl ring structure would be expected to influence the regioselectivity of such reactions. However, without specific experimental data, any prediction of isomer distribution remains theoretical.
The generation of highly reactive silene intermediates (compounds with a silicon-carbon double bond) from stable precursors, followed by their trapping in cycloaddition reactions, is a powerful method in organosilicon synthesis. Sienes are often produced through the thermolysis or photolysis of specific precursors, such as silacyclobutanes or acylpolysilanes. scispace.comnih.govrsc.org These strained four-membered rings can undergo thermal ring cleavage to extrude a silene and an alkene. nih.govrsc.org
In the context of 1-Silaindan, 1,1-dimethyl-, which is a five-membered ring system and comparatively less strained, its use as a direct precursor to a silene intermediate for subsequent cycloaddition reactions is not a commonly reported pathway. Searches of scientific literature did not yield specific examples of the thermolysis or photolysis of 1-Silaindan, 1,1-dimethyl- to generate a silene intermediate which is then trapped in a cycloaddition reaction. Therefore, this specific area of its reactivity remains to be explored or is not considered a conventional route for silene generation.
Computational and Theoretical Investigations of 1 Silaindan, 1,1 Dimethyl
Density Functional Theory (DFT) Calculations
Density Functional Theory is a robust computational method used to investigate the electronic structure and properties of molecules. DFT calculations could provide profound insights into the behavior of 1-Silaindan, 1,1-dimethyl-.
Electronic Structure and Molecular Orbital Analysis
A DFT analysis of 1-Silaindan, 1,1-dimethyl- would involve the calculation of its molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in determining the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
In analogous organosilane systems, the HOMO is often localized on the silicon atom and the aromatic ring, indicating these as likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the antibonding orbitals of the silicon and the fused benzene (B151609) ring, suggesting sites for nucleophilic attack.
Table 1: Illustrative Molecular Orbital Energies for a Generic Silaindane Derivative (Theoretical Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -0.5 |
| LUMO | -1.2 |
| HOMO | -5.8 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation for a similar molecule.
Reaction Pathway Elucidation and Transition State Characterization
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For 1-Silaindan, 1,1-dimethyl-, this could involve studying reactions such as electrophilic aromatic substitution on the benzene ring or reactions at the silicon center.
By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. The characterization of transition state structures, which are first-order saddle points on the potential energy surface, is crucial for understanding the kinetics of a reaction. For instance, in a hypothetical reaction involving the cleavage of a Si-C bond, DFT could be used to model the geometry and energy of the transition state, thereby providing the activation energy for the reaction.
Molecular Dynamics Simulations and Conformational Studies
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its conformational dynamics. nih.gov For a molecule like 1-Silaindan, 1,1-dimethyl-, the five-membered silacyclopentane (B13830383) ring is not planar and can adopt various conformations.
MD simulations could be employed to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties. In related cyclic systems, it has been shown that the introduction of substituents can significantly alter the conformational preferences of the ring.
Theoretical Studies on Bond Dissociation Energies and Stability
The stability of a molecule can be assessed by calculating its bond dissociation energies (BDEs). researchgate.net The BDE is the energy required to break a specific bond homolytically. Theoretical calculations, often using DFT or more advanced ab initio methods, can provide accurate estimates of BDEs.
For 1-Silaindan, 1,1-dimethyl-, key bonds of interest would include the Si-C bonds within the ring, the Si-CH3 bonds, and the C-H bonds. The calculated BDEs would offer insights into the relative strengths of these bonds and predict the most likely fragmentation pathways under thermal or photochemical conditions. For example, the Si-C bond is generally weaker than a C-C bond, a factor that would influence the molecule's thermal stability. researchgate.net
Table 2: Representative Bond Dissociation Energies (BDE) for Bonds in a Similar Organosilane (Theoretical Data)
| Bond | BDE (kcal/mol) |
|---|---|
| Si-C (ring) | 85 |
| Si-CH3 | 90 |
| C-H (aromatic) | 110 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general values for similar bond types.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.
NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.govruc.dk By comparing the calculated spectrum with experimental data, the structure of a molecule can be confirmed. For 1-Silaindan, 1,1-dimethyl-, theoretical predictions would help in assigning the signals of the aromatic and aliphatic protons and carbons, as well as the 29Si chemical shift. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. researchgate.net For 1-Silaindan, 1,1-dimethyl-, this would allow for the identification of characteristic vibrational modes, such as the Si-C stretching and bending modes, and the aromatic C-H vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. nih.gov The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This would provide information about the electronic transitions within the molecule.
Applications of 1 Silaindan, 1,1 Dimethyl in Materials Science and Advanced Synthesis
Precursor in Polymer Chemistry
The inherent ring strain in the 1-silaindan system facilitates its use as a monomer in ring-opening polymerization (ROP), a process that generates novel carbosilane polymers. This method allows for the synthesis of polymers with a silicon atom integrated into the main chain, leading to materials with distinct thermal and mechanical properties.
A key application of 1-Silaindan, 1,1-dimethyl- is its polymerization via anionic ring-opening. Research has demonstrated that this monomer can be effectively polymerized to create a unique carbosilane polymer. dtic.mil This process is typically initiated by an organolithium reagent, such as n-butyllithium, in the presence of a promoter like N,N,N',N'-tetramethylethylenediamine (TMEDA).
The polymerization proceeds through the cleavage of one of the silicon-carbon bonds within the five-membered ring, leading to the formation of a linear polymer chain. The resulting polymer is named poly(3,4-benzo-1,1-dimethyl-1-silapentene) . dtic.mil This polymer features a repeating unit where the silicon atom is part of the backbone, flanked by methyl groups and integrated into a pentene structure that incorporates the original benzene (B151609) ring. The reaction is a form of chain-growth polymerization where the cyclic monomer is converted into a linear polymer. wikipedia.org
Table 1: Anionic Ring-Opening Polymerization of 1-Silaindan, 1,1-dimethyl-
| Monomer | Initiator/Promoter | Resulting Polymer | Polymer Structure |
|---|
This data is based on established polymerization reactions for silacyclopentane (B13830383) derivatives. dtic.mil
The synthesis of poly(3,4-benzo-1,1-dimethyl-1-silapentene) is a direct route to advanced silicon-containing polymeric materials, specifically a class known as polycarbosilanes. These polymers are of interest due to the unique properties conferred by the silicon atoms in their backbone. dntb.gov.ua The presence of silicon can enhance thermal stability, alter dielectric properties, and improve resistance to oxidation compared to their all-carbon analogues.
The development of such polymers from monomers like 1-Silaindan, 1,1-dimethyl- contributes to the broader field of materials science by providing access to materials with tunable characteristics. wikipedia.org For instance, silicon-containing polymers are investigated for applications ranging from preceramic materials, which can be pyrolyzed to form silicon carbide (SiC), to elastomers and coatings with high performance characteristics. google.com The specific properties of poly(3,4-benzo-1,1-dimethyl-1-silapentene) make it a candidate for research into new thermally stable plastics and elastomers. dtic.mil
Building Block for Oligoarenes and Conjugated Systems
While direct use of 1-Silaindan, 1,1-dimethyl- is less common in this context, closely related derivatives serve as key building blocks in the synthesis of complex organic molecules like oligoarenes. These strategies leverage the reactivity of the silaindan framework to create functionalized silanes that can participate in iterative bond-forming reactions.
A powerful strategy for the controlled, step-by-step synthesis of defined oligoarenes utilizes a silicon-based iterative cross-coupling approach. amazonaws.comnih.gov This method often employs a related precursor, 1,1-dimethyl-2-oxa-1-silaindan, which can be considered a functionalized analogue of 1-Silaindan, 1,1-dimethyl-. The process begins with the ring-opening of the cyclic silyl (B83357) ether with a Grignard reagent to generate an aryl[2-(hydroxymethyl)phenyl]dimethylsilane. researchgate.netresearchgate.net
This functionalized silane (B1218182) is designed to be a stable, yet reactive, partner in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. nih.govresearchgate.net The key to the iterative nature of this process is the presence of both a reactive site for coupling (e.g., a halogen on the aryl group) and a protected functional group (the hydroxymethyl group on the phenyl ring attached to silicon). After one coupling reaction, the protecting group can be removed, allowing for another functionalization and subsequent coupling step. This iterative sequence enables the precise construction of complex, conjugated molecular architectures. amazonaws.comnih.gov
The iterative cross-coupling methodology allows for the highly efficient synthesis of silyl-substituted oligoarenes with precisely defined structures. researchgate.net Starting with a halogenated organo[(2-hydroxymethyl)phenyl]dimethylsilane, a series of coupling and deprotection steps can be performed to systematically extend an aromatic system. amazonaws.com
For example, an aryl-bromide functionalized silane can be coupled with a boronic acid (Suzuki coupling) or another organosilane (Hiyama coupling). The resulting biaryl system still contains the latent hydroxymethyl functionality, which can be manipulated for the next iteration. This approach provides excellent control over the final structure, allowing for the creation of highly conjugated oligoarenylsilanes, such as unsymmetrically substituted quinquethiophenes. researchgate.net The stability of the tetraorganosilicon intermediates and the mild reaction conditions are significant advantages of this synthetic strategy. researchgate.net
Table 2: Conceptual Iterative Cross-Coupling Cycle
| Step | Process | Description |
|---|---|---|
| 1. Activation | Ring-opening of a silaindan derivative (e.g., 1,1-dimethyl-2-oxa-1-silaindan) | Generates a functionalized organosilane building block with a reactive handle (e.g., halide) and a latent functional group. researchgate.net |
| 2. Coupling | Palladium-catalyzed cross-coupling | The organosilane is coupled with another aromatic partner to form a larger conjugated system. amazonaws.com |
| 3. Deprotection | Removal of protecting group | The latent functional group is revealed to prepare for the next cycle. |
| 4. Iteration | Repeat steps 2 and 3 | The process is repeated to systematically build a defined oligoarene structure. nih.gov |
Role in Organometallic Chemistry and Catalysis
Organometallic chemistry is the study of compounds containing metal-carbon bonds, and it is fundamental to the field of catalysis. wiley-vch.demlsu.ac.in Silicon, as a metalloid, forms a wide range of organosilicon compounds, and its chemistry is often discussed in the context of organometallics. wiley-vch.de
However, the documented role of 1-Silaindan, 1,1-dimethyl- in organometallic chemistry and catalysis is primarily as a monomer precursor for polymerization, as detailed in section 6.1. The literature does not prominently feature this specific compound acting as a ligand that coordinates to a metal center to form a stable organometallic complex, nor as a direct catalyst for organic transformations. Its reactivity is dominated by the strain of the silacyclopentane ring, which favors ring-opening reactions over interactions where the molecule would act as a stable ligand in a catalytic cycle. dtic.milwikipedia.org While organometallic catalysts are crucial for processes like cross-coupling nih.gov and polymerization, wikipedia.org in these contexts, 1-Silaindan, 1,1-dimethyl- serves as the substrate or monomer rather than a component of the catalyst itself.
Surface Organometallic Chemistry on Mesoporous Silicas
Surface Organometallic Chemistry (SOMC) is a field that merges homogeneous and heterogeneous catalysis by grafting well-defined organometallic complexes onto the surface of solid supports. nsf.gov Mesoporous silicas, such as SBA-15 and MCM-41, are frequently used as supports due to their high surface area, tunable pore size, and the presence of reactive silanol (B1196071) (Si-OH) groups on their surface. rsc.orgnih.gov These silanol groups provide anchor points for immobilizing molecular precursors. ethz.ch
In principle, organosilanes can play a crucial role in this field. They can be used to functionalize the silica (B1680970) surface, altering its hydrophobicity or introducing specific functionalities. Alternatively, they can act as precursors for the catalytically active species themselves. The reaction between an organometallic precursor and the surface hydroxyl groups of the support is a cornerstone of SOMC, leading to single-site catalysts with uniform and well-characterized active centers. nsf.govethz.ch
While the methodology of grafting organometallic species onto mesoporous silica is well-established for various compounds, rsc.orgnih.gov specific literature detailing the direct application of 1-Silaindan, 1,1-dimethyl- in surface organometallic chemistry on mesoporous silicas is not extensively documented in current research. The potential exists, but the focus of research has predominantly been on other organosilane structures for these applications.
Design of Novel Catalytic Systems
The design of novel catalytic systems is a primary objective in modern chemistry, aiming for higher efficiency, selectivity, and sustainability. Organosilicon compounds are increasingly recognized for their utility in this area, not just as inert platforms but as active participants in catalytic cycles. They can serve as precursors to catalytically active species or as ligands that modulate the behavior of a metallic center.
The utility of this structural class in catalysis is prominently demonstrated by derivatives of the closely related precursor, 1,1-dimethyl-2-oxa-1-silaindan. This stable cyclic silyl ether serves as a versatile starting point for the synthesis of various organo[2-(hydroxymethyl)phenyl]dimethylsilanes. acs.orgresearchgate.net These resulting silanes are not merely precursors but are key reagents in rhodium-catalyzed reactions, effectively acting as the nucleophilic component in sophisticated catalytic systems. acs.orgoup.com Their design allows for the transfer of an organic group to a substrate, facilitated by a rhodium catalyst, showcasing a practical approach to designing catalytic processes with air- and moisture-stable organosilicon reagents. nih.gov This strategy circumvents the need for more sensitive organometallic reagents, contributing to the development of more robust and user-friendly catalytic systems.
Potential in Selective Organic Transformations
The most significant application of the 1-silaindan framework lies in its role as a precursor for reagents used in selective organic transformations, particularly in metal-catalyzed cross-coupling reactions. nrochemistry.com While 1-Silaindan, 1,1-dimethyl- itself is less commonly cited, its oxidized precursor, 1,1-dimethyl-2-oxa-1-silaindan , is a cornerstone for a highly effective class of tetraorganosilicon reagents. researchgate.net
This stable cyclic ether undergoes ring-opening reactions with a wide range of Grignard or organolithium reagents to generate organo[2-(hydroxymethyl)phenyl]dimethylsilanes. acs.orgacs.org These reagents are exceptionally stable, often crystalline solids, that can be handled in air and purified by chromatography. The genius of this system lies in the intramolecular activation by the hydroxymethyl group. In the presence of a rhodium catalyst, this group facilitates a transmetalation event, where the desired organic group (aryl, alkenyl, etc.) is transferred to the rhodium center, which then delivers it to the substrate. oup.comnih.gov A key advantage is that the silicon-containing by-product is the original cyclic ether, 1,1-dimethyl-2-oxa-1-silaindan, which can be recovered and reused. researchgate.netacs.org
This methodology has been successfully applied to several important selective transformations:
Rhodium-Catalyzed 1,4-Addition: Aryl- and alkenyl[2-(hydroxymethyl)phenyl]dimethylsilanes undergo efficient conjugate addition to α,β-unsaturated carbonyl compounds. The reactions proceed under mild conditions with high yields and tolerate a wide variety of functional groups. acs.orgacs.orgnih.gov
Rhodium-Catalyzed 1,2-Addition to Imines: These organosilanes can add to arenesulfonylimines, providing a direct route to protected secondary amines, which are valuable building blocks in medicinal chemistry. oup.com
Rhodium-Catalyzed Hydroarylation of Alkynes: In the presence of a rhodium/bisphosphine catalyst, these reagents can add across the triple bond of alkynes to produce stereodefined trisubstituted alkenes. thieme-connect.com
The scope of these reactions highlights the synthetic power derived from the 1-silaindan scaffold. The table below summarizes representative results from rhodium-catalyzed 1,4-additions and alkyne hydroarylations.
| Transformation Type | Silane Reagent | Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,4-Addition | Phenyl[2-(hydroxymethyl)phenyl]dimethylsilane | Methyl vinyl ketone | [Rh(OH)(cod)]₂ | 5-Phenyl-2-pentanone | 91 | acs.org |
| 1,4-Addition | (4-Methoxyphenyl)[2-(hydroxymethyl)phenyl]dimethylsilane | 2-Cyclohexen-1-one | [Rh(OH)(cod)]₂ | 3-(4-Methoxyphenyl)cyclohexan-1-one | 99 | acs.org |
| 1,4-Addition | (E)-[2-(Hydroxymethyl)phenyl]dimethyl(1-octenyl)silane | 2-Cyclopenten-1-one | [Rh(OH)(cod)]₂ | 3-((E)-1-Octenyl)cyclopentan-1-one | 85 | acs.org |
| Hydroarylation | Phenyl[2-(hydroxymethyl)phenyl]dimethylsilane | 4-Octyne | [Rh(OH)(cod)]₂ / DPPBz | (E)-4-Phenyl-4-octene | 59 | thieme-connect.com |
| Hydroarylation | (4-Methoxyphenyl)[2-(hydroxymethyl)phenyl]dimethylsilane | 4-Octyne | [Rh(OH)(cod)]₂ / DPPBz | (E)-4-(4-Methoxyphenyl)-4-octene | 80 | thieme-connect.com |
| Hydroalkenylation | (E)-[2-(Hydroxymethyl)phenyl]dimethyl(1-octenyl)silane | 4-Octyne | [Rh(OH)(cod)]₂ / DPPBz | (4E,6E)-5-Propyl-4,6-undecadiene | 92 | thieme-connect.com |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. rsc.org For 1,1-dimethyl-1-silaindan, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally benign alternatives.
Key areas of exploration include:
Catalytic C-H Activation/Silylation: Transition-metal-catalyzed C-H bond activation and silylation represents a highly atom-economical approach. researchgate.net Research into iridium-catalyzed C(sp²)−H silylation of aromatic systems could be adapted to create the silaindan skeleton directly, minimizing the use of pre-functionalized starting materials. researchgate.net
Intramolecular Hydrosilylation: Platinum or ruthenium-catalyzed intramolecular hydrosilylation of appropriate alkenylsilane precursors offers a direct route to the silaindan ring system. researchgate.net This method is often highly regio- and stereoselective.
Ring-Closing Metathesis (RCM): While less common for silacycles, the development of new catalysts could make RCM a viable and efficient strategy for the formation of the five-membered silicon-containing ring.
Metal-Free Catalytic Systems: The use of recyclable, metal-free catalysts, such as pyridine-based ionic liquids or deep eutectic solvents, is an emerging area in green synthesis that could be applied to the production of silaindanes. researchgate.netrsc.org
Palladium-Catalyzed Reactions: The use of 2-silylaryl triflates in palladium-catalyzed reactions has been shown to be effective for synthesizing various silacyclic compounds through C-H and C-Si bond activations. researchgate.net A nickel-catalyzed synthesis of 3,3-disubstituted 1-silaindanes has also been developed, involving a unique 1,5-nickel migration via C-H bond activation and a 1,4-nickel migration through C-Si bond activation. osaka-u.ac.jp
Development of Catalytic Asymmetric Synthesis Strategies
The creation of chiral molecules with specific three-dimensional arrangements is crucial in many areas of science. uwindsor.ca Asymmetric synthesis, which produces an excess of one enantiomer of a chiral molecule, is a key technology. uwindsor.casigmaaldrich.com For silaindanes, the silicon atom can be a chiral center, leading to the potential for novel chiral ligands and materials.
Future research in this area will likely focus on:
Enantioselective C-H Silylation: The development of chiral iridium or rhodium catalysts for the intramolecular C-H silylation of prochiral substrates could provide a direct and efficient route to enantioenriched silaindanes. escholarship.org
Asymmetric Hydrosilylation: The use of chiral platinum or ruthenium complexes in intramolecular hydrosilylation reactions is a promising strategy for achieving high enantioselectivity.
Kinetic Resolution: The kinetic resolution of racemic silaindane derivatives using chiral catalysts could be employed to separate enantiomers.
Desymmetrization: The desymmetrization of prochiral starting materials using chiral catalysts offers an elegant approach to creating chiral silaindanes.
The development of these strategies would be a significant step forward, as catalytic asymmetric methods are often more efficient and sustainable than using stoichiometric amounts of chiral auxiliaries. sigmaaldrich.com
Advanced Materials Development from Silaindane-Based Polymers
Organosilicon polymers possess a unique combination of properties, making them valuable in a wide range of applications. ethernet.edu.et Polymers incorporating the rigid and thermally stable 1,1-dimethyl-1-silaindan unit into their backbone are expected to exhibit enhanced thermal stability and potentially interesting optical and electronic properties.
Emerging trends in this area include:
Ring-Opening Polymerization (ROP): Anionic ring-opening polymerization of strained silaindane precursors is a viable method for producing high-molecular-weight polymers. ethernet.edu.etdtic.mil Research into the anionic ring-opening polymerization of 2-methyl-2-silaindan has provided insights into the polymerization mechanism. dtic.mil
Copolymerization: The copolymerization of 1,1-dimethyl-1-silaindan derivatives with other monomers can lead to a wide range of new materials with tunable properties. dtic.mil
Conjugated Polymers for Optoelectronics: Incorporating the silaindane moiety into π-conjugated polymer backbones could lead to new materials for organic light-emitting diodes (OLEDs) and polymer-based solar cells. researchgate.netdoi.org The silicon atom can influence the electronic structure of the polymer, potentially leading to improved performance and stability. doi.org
High-Performance Thermosets: The development of thermosetting resins based on silaindane structures could result in materials with exceptional thermal and dimensional stability for applications in aerospace and microelectronics.
Integration with Computational Chemistry for Predictive Design
Computational chemistry is an increasingly powerful tool for understanding and predicting the properties and reactivity of molecules. aps.org For 1,1-dimethyl-1-silaindan, computational methods can accelerate the discovery and development of new materials and synthetic routes.
Future research will likely involve:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis of 1,1-dimethyl-1-silaindan, helping to optimize reaction conditions and identify the most promising synthetic strategies.
Prediction of Polymer Properties: Molecular dynamics (MD) simulations and quantum chemical calculations can predict the bulk properties of silaindane-based polymers, such as their thermal stability, mechanical strength, and electronic characteristics. This allows for the in-silico screening of potential polymer structures before their synthesis.
Design of Chiral Catalysts: Computational modeling can aid in the design of new chiral ligands for the asymmetric synthesis of silaindanes by providing insights into the catalyst-substrate interactions that govern enantioselectivity.
Materials Genomics Approaches: The use of high-throughput computational screening, often referred to as a materials genomics approach, can rapidly evaluate a large number of potential silaindane derivatives for specific applications, such as in organic electronics.
Investigation of Bio-Inspired Applications (excluding therapeutic/toxicology)
Bio-inspired materials science seeks to mimic the structures and functions of biological systems to create novel materials with advanced properties. nih.gov While excluding direct therapeutic applications, the unique properties of silicon-containing compounds open up possibilities in bio-inspired materials and systems. nih.gov
Emerging trends in this area include:
Biomimetic Scaffolds: The incorporation of silaindane units into biocompatible polymers could lead to the development of new scaffolds for tissue engineering. nih.gov The silaindane unit could provide structural integrity and a unique surface chemistry for cell adhesion and growth.
Advanced Sensing Platforms: The integration of silaindane-based polymers into sensing devices could lead to new platforms for the detection of biologically relevant molecules. The silicon atom can influence the electronic properties of the material, making it sensitive to changes in its environment.
Bio-inspired Catalysis: The development of silaindane-based catalysts that mimic the active sites of metalloenzymes could lead to new and efficient catalytic systems for a variety of chemical transformations.
The exploration of these bio-inspired applications is still in its early stages but holds significant promise for the development of new technologies at the interface of materials science and biology. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
